N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide
Description
N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a furan-based carboxamide derivative characterized by a furan-2-carboxamide core substituted at the 5-position with a (phenylsulfanyl)methyl group and linked to a 4-acetylphenyl moiety via an amide bond. This compound belongs to a class of molecules where structural modifications on the furan ring and the aryl amide group significantly influence physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-17(24-19)13-25-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONIVDHRRRWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Attachment of the Acetylphenyl Group: The acetylphenyl group can be attached through a Friedel-Crafts acylation reaction, using acetyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenylthio group, where nucleophiles like amines or alcohols replace the thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, or it may act as an agonist or antagonist at receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: Compound 3A: 238–240°C (nitro group enhances crystallinity) . Compound 26: Not reported, but sulfamoyl groups typically raise melting points due to hydrogen bonding . Compound 34: Hydroxymethyl substituent likely reduces melting point compared to sulfamoyl/bromo analogs .
- Solubility :
Pharmacological Activity
- Compound 26: Acts as a non-zinc-binding MMP-13 inhibitor (IC₅₀ = 0.8 µM), leveraging sulfamoyl interactions with enzyme pockets .
- Compound 3A : Part of a series targeting urea transport proteins with diuretic activity; nitro group critical for potency .
- N-(4-sulfamoylphenyl) analogs (e.g., ) : Sulfamoyl moiety often linked to carbonic anhydrase inhibition or antibacterial effects.
- Target compound : Predicted activity may involve thioether-mediated enzyme inhibition or antimicrobial effects, based on structurally related furans in .
Biological Activity
N-(4-acetylphenyl)-5-[(phenylsulfanyl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activities of this compound, drawing insights from recent research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . The structural features include a furan ring, an acetylphenyl moiety, and a phenylsulfanyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with acetophenones and thiol compounds under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity, with methodologies including microwave-assisted synthesis and solvent-free reactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains. The presence of the phenylsulfanyl group may enhance the lipophilicity, contributing to increased membrane permeability and subsequent antimicrobial activity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative A | E. coli | 32 µg/mL |
| Furan Derivative B | S. aureus | 16 µg/mL |
| This compound | E. coli | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study: In Vitro Evaluation
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to known chemotherapeutics. Further analysis revealed that the compound activates caspase pathways, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Compounds structurally related to this compound have shown anti-inflammatory effects in animal models. The mechanism is thought to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Anti-inflammatory Effects in Animal Models
| Compound Name | Model Used | Result |
|---|---|---|
| Compound A | Carrageenan-induced paw edema | Significant reduction in edema (p < 0.05) |
| This compound | Lipopolysaccharide-induced inflammation | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the furan ring or substitution patterns on the phenyl groups can significantly influence its pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
